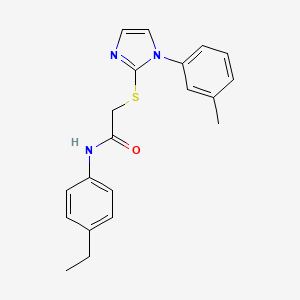
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The presence of both quinazolinone and urea moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as isocyanates or carbodiimides.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Urea Moiety: The urea moiety is formed by reacting the quinazolinone intermediate with 2,6-difluoroaniline and a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
科学的研究の応用
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptors: It may modulate the activity of receptors by acting as an agonist or antagonist.
Pathways: The compound may influence various cellular pathways, leading to changes in cell function and behavior.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share the quinazolinone core structure.
Urea Derivatives: Compounds like N-phenyl-N’-butylurea and N,N’-diarylureas have similar urea moieties.
Uniqueness
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is unique due to the combination of the quinazolinone and urea moieties, along with the presence of butyl and difluorophenyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds.
特性
CAS番号 |
941894-98-0 |
|---|---|
分子式 |
C19H18F2N4O2 |
分子量 |
372.376 |
IUPAC名 |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea |
InChI |
InChI=1S/C19H18F2N4O2/c1-2-3-11-25-17(12-7-4-5-10-15(12)22-19(25)27)24-18(26)23-16-13(20)8-6-9-14(16)21/h4-10H,2-3,11H2,1H3,(H2,23,24,26) |
InChIキー |
UEWOHQNIDUOBIN-JJIBRWJFSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Ethylbenzimidazol-1-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2654037.png)

![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2654042.png)



![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)



